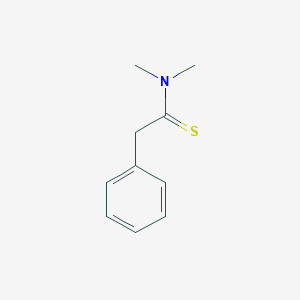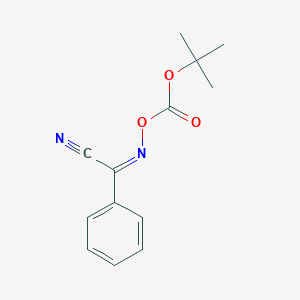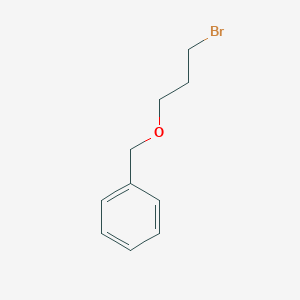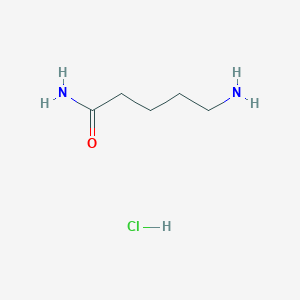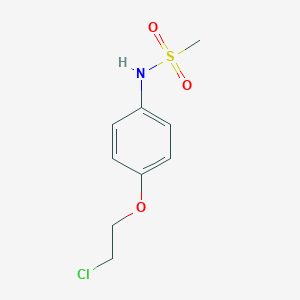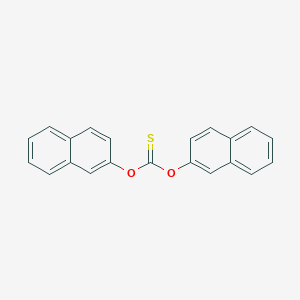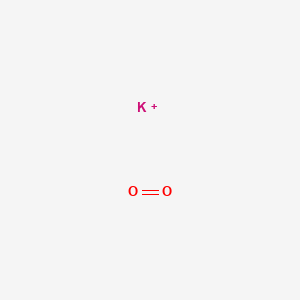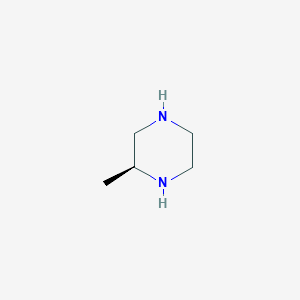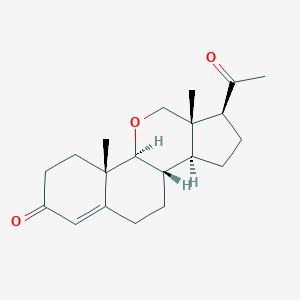
11-Oxapregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Oxapregn-4-ene-3,20-dione, also known as 11-oxo, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research and medicine. It is a derivative of the hormone cortisol and has been shown to have anti-inflammatory and immunomodulatory properties.
Wirkmechanismus
11-Oxapregn-4-ene-3,20-dione works by inhibiting the activity of an enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone to active cortisol. By inhibiting this enzyme, 11-Oxapregn-4-ene-3,20-dione reduces the levels of cortisol in the body, which can have anti-inflammatory and immunomodulatory effects.
Biochemische Und Physiologische Effekte
Studies have shown that 11-Oxapregn-4-ene-3,20-dione can reduce inflammation and oxidative stress in cells and tissues. It has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 11-Oxapregn-4-ene-3,20-dione has been studied for its effects on muscle growth and fat loss, with some evidence suggesting that it may increase muscle mass and reduce body fat.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 11-Oxapregn-4-ene-3,20-dione in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. However, one limitation is that its effects may be different in vivo compared to in vitro, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 11-Oxapregn-4-ene-3,20-dione. One area of interest is its potential use in the treatment of autoimmune diseases and allergies. Another area of interest is its effects on muscle growth and fat loss, and whether it could be used as a performance-enhancing drug. Additionally, more research is needed to fully understand the mechanisms of action of 11-Oxapregn-4-ene-3,20-dione and its potential applications in medicine.
Synthesemethoden
11-Oxapregn-4-ene-3,20-dione can be synthesized through a multi-step process starting with the precursor compound dehydroepiandrosterone (DHEA). The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, before the final product is obtained.
Wissenschaftliche Forschungsanwendungen
Due to its anti-inflammatory and immunomodulatory properties, 11-Oxapregn-4-ene-3,20-dione has been studied for its potential therapeutic applications in a variety of conditions, such as autoimmune diseases, allergies, and cancer. It has also been investigated for its effects on muscle growth and fat loss.
Eigenschaften
CAS-Nummer |
18882-77-4 |
|---|---|
Produktname |
11-Oxapregn-4-ene-3,20-dione |
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1S,2S,10S,11S,14S,15S)-14-acetyl-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |
InChI |
InChI=1S/C20H28O3/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)8-9-19(13,2)18(15)23-11-20(16,17)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
PONJONMGKDSNTC-DWIKVQACSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CO[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



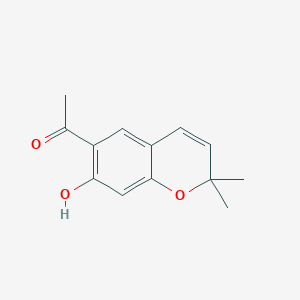
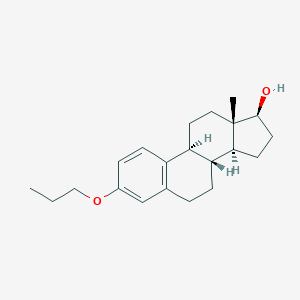
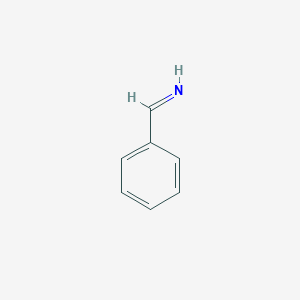
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)
